molecular formula C17H16BrNO4 B13290674 2-{[(Benzyloxy)carbonyl]amino}-3-(3-bromophenyl)propanoic acid

2-{[(Benzyloxy)carbonyl]amino}-3-(3-bromophenyl)propanoic acid

Cat. No.: B13290674
M. Wt: 378.2 g/mol
InChI Key: ALUNPGPCGVZHIV-UHFFFAOYSA-N
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Description

2-{[(Benzyloxy)carbonyl]amino}-3-(3-bromophenyl)propanoic acid is a compound that belongs to the class of amino acid derivatives It is characterized by the presence of a benzyloxycarbonyl group attached to the amino group and a bromophenyl group attached to the propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Benzyloxy)carbonyl]amino}-3-(3-bromophenyl)propanoic acid typically involves the protection of the amino group with a benzyloxycarbonyl (Cbz) group, followed by the introduction of the bromophenyl group. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures that the final product meets the required specifications for scientific research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-{[(Benzyloxy)carbonyl]amino}-3-(3-bromophenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the benzyloxycarbonyl group or reduce the bromophenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, such as azides or thiols.

Scientific Research Applications

2-{[(Benzyloxy)carbonyl]amino}-3-(3-bromophenyl)propanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a precursor to active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[(Benzyloxy)carbonyl]amino}-3-(3-bromophenyl)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The benzyloxycarbonyl group can act as a protecting group, while the bromophenyl group can participate in various binding interactions. These interactions can modulate the activity of the target molecules and influence biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2-{[(Benzyloxy)carbonyl]amino}-3-(4-bromophenyl)propanoic acid: Similar structure but with the bromine atom at the 4-position.

    2-{[(Benzyloxy)carbonyl]amino}-3-(2-bromophenyl)propanoic acid: Similar structure but with the bromine atom at the 2-position.

    2-{[(Benzyloxy)carbonyl]amino}-3-(3-chlorophenyl)propanoic acid: Similar structure but with a chlorine atom instead of bromine.

Uniqueness

The uniqueness of 2-{[(Benzyloxy)carbonyl]amino}-3-(3-bromophenyl)propanoic acid lies in its specific substitution pattern and the presence of both the benzyloxycarbonyl and bromophenyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C17H16BrNO4

Molecular Weight

378.2 g/mol

IUPAC Name

3-(3-bromophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C17H16BrNO4/c18-14-8-4-7-13(9-14)10-15(16(20)21)19-17(22)23-11-12-5-2-1-3-6-12/h1-9,15H,10-11H2,(H,19,22)(H,20,21)

InChI Key

ALUNPGPCGVZHIV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC2=CC(=CC=C2)Br)C(=O)O

Origin of Product

United States

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